molecular formula C15H15FN2O4 B2789934 1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795422-53-5

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2789934
CAS No.: 1795422-53-5
M. Wt: 306.293
InChI Key: CRNFNHZANNGWMQ-UHFFFAOYSA-N
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Description

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a fluorophenoxy group, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the fluorophenoxyacetyl intermediate. This intermediate is then reacted with azetidine and subsequently with pyrrolidine-2,5-dione under controlled conditions. Common reagents used in these reactions include bases such as sodium hydride and solvents like dimethylformamide (DMF). The reaction conditions often require precise temperature control and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Fluorophenoxy)acetyl)pyrrolidine-2,5-dione: Lacks the azetidine ring but shares the fluorophenoxy and pyrrolidine-2,5-dione moieties.

    1-(1-(2-(2-Chlorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the presence of the azetidine ring and the fluorophenoxy group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and synthesis.

Properties

IUPAC Name

1-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c16-11-3-1-2-4-12(11)22-9-15(21)17-7-10(8-17)18-13(19)5-6-14(18)20/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNFNHZANNGWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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